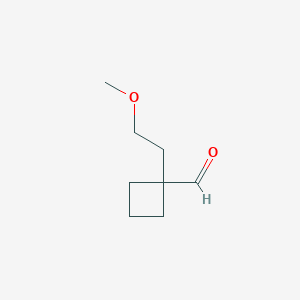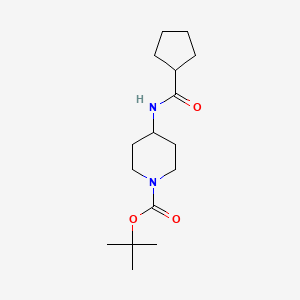
4-(2-(2,4-Difluorophenyl)acetyl)-1-(pyridin-2-yl)piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(2,4-Difluorophenyl)acetyl)-1-(pyridin-2-yl)piperazin-2-one, also known as DFPP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DFPP is a piperazine derivative that exhibits a unique chemical structure and possesses a range of pharmacological properties. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Evaluation of Ligands for D2-like Receptors
One area of research focuses on the synthesis and evaluation of ligands for D2-like receptors, highlighting the importance of arylalkyl substituents, such as those found in "4-(2-(2,4-Difluorophenyl)acetyl)-1-(pyridin-2-yl)piperazin-2-one", for improving potency and selectivity. These compounds, including arylcycloalkylamines, have been explored for their binding affinities, demonstrating the composite structure's critical role in receptor selectivity and potency. Such studies contribute to the development of antipsychotic agents by identifying key pharmacophoric groups (Sikazwe et al., 2009).
Dipeptidyl Peptidase IV Inhibitors
Another significant application is in the development of dipeptidyl peptidase IV (DPP IV) inhibitors, where derivatives of "4-(2-(2,4-Difluorophenyl)acetyl)-1-(pyridin-2-yl)piperazin-2-one" may play a role. DPP IV inhibitors are crucial for treating type 2 diabetes mellitus by preventing the degradation of incretin molecules, thus promoting insulin secretion. Research in this area focuses on finding new molecules that can inhibit DPP IV effectively without affecting other substrates (Mendieta et al., 2011).
Metabolism and Disposition of Arylpiperazine Derivatives
The metabolism and disposition of arylpiperazine derivatives, which include compounds structurally related to "4-(2-(2,4-Difluorophenyl)acetyl)-1-(pyridin-2-yl)piperazin-2-one", have been extensively studied. These compounds are known for their use in treating depression, psychosis, or anxiety. Understanding their metabolic pathways, including N-dealkylation leading to 1-aryl-piperazines, informs their pharmacological actions and potential side effects. This research aids in the design of safer therapeutic agents with improved efficacy (Caccia, 2007).
Piperazine Derivatives as Therapeutic Agents
Piperazine derivatives, a category to which "4-(2-(2,4-Difluorophenyl)acetyl)-1-(pyridin-2-yl)piperazin-2-one" belongs, have been reviewed for their therapeutic uses. These compounds are found in drugs with diverse therapeutic applications, including antipsychotic, anti-inflammatory, and anticancer properties. Research into piperazine derivatives aims to discover new drug-like elements by modifying the substituents on the piperazine ring, influencing pharmacokinetic and pharmacodynamic factors. This area of study emphasizes the scaffold's flexibility and potential in drug discovery (Rathi et al., 2016).
Eigenschaften
IUPAC Name |
4-[2-(2,4-difluorophenyl)acetyl]-1-pyridin-2-ylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N3O2/c18-13-5-4-12(14(19)10-13)9-16(23)21-7-8-22(17(24)11-21)15-3-1-2-6-20-15/h1-6,10H,7-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PETACFJEKCZPHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)CC2=C(C=C(C=C2)F)F)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-ethyl-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2852362.png)

![N-(5-bromo-4-formyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2852364.png)
![1-[(4-Fluorophenyl)methyl]-3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]urea](/img/structure/B2852365.png)
![2-(4-chlorophenoxy)-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2852367.png)
![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2852368.png)

![5-bromo-N-[(2-chlorophenyl)methyl]-2-methoxy-4-methylbenzene-1-sulfonamide](/img/structure/B2852372.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2852378.png)

![2-[(2-fluorophenyl)methylsulfanyl]-N-(furan-2-ylmethyl)-4-oxo-3-pentylquinazoline-7-carboxamide](/img/structure/B2852380.png)